![molecular formula C12H15NO4 B3059934 4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid CAS No. 1439899-52-1](/img/structure/B3059934.png)
4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid and its derivatives have been explored for their potential in medicinal chemistry. One study identified a compound as a potent antagonist of the alpha(v)beta(3) receptor, showing promise for the prevention and treatment of osteoporosis (Hutchinson et al., 2003). Another research focused on the synthesis and characterization of gold(I) complexes with this compound, contributing to the understanding of their reaction behavior in aqueous media, which is crucial for their application in biomedical fields (Goetzfried et al., 2020).
Organic Synthesis and Catalysis
This compound has been used in the synthesis of various organic molecules. For example, its derivatives were involved in the synthesis of copper(II) complexes, which showed catalytic activity in addition reactions, forming propargylamines (Drabina et al., 2010). Another study utilized 4-methoxypyridine, a related compound, as a catalyst in the ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid, demonstrating its potential in polymer chemistry (Pounder et al., 2011).
Material Science and Liquid Crystal Research
Compounds similar to 4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid have been used in the synthesis of materials with unique properties. Ahipa et al. (2014) synthesized a series of luminescent compounds containing methoxy pyridine, which exhibited liquid crystalline behavior and potential as mesogens for various applications in material science (Ahipa et al., 2014).
properties
IUPAC Name |
4-(5-methoxypyridin-2-yl)oxane-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-9-2-3-10(13-8-9)12(11(14)15)4-6-17-7-5-12/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBMAEPRZVKIQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCOCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167801 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid | |
CAS RN |
1439899-52-1 | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(5-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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